Thulium orthovanadate

Description

Propriétés

Numéro CAS |

13566-11-5 |

|---|---|

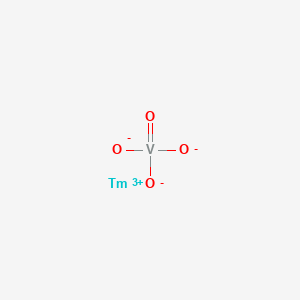

Formule moléculaire |

O4TmV |

Poids moléculaire |

283.872 |

Nom IUPAC |

thulium(3+);trioxido(oxo)vanadium |

InChI |

InChI=1S/4O.Tm.V/q;3*-1;+3; |

Clé InChI |

FWOOCTFUZLOKEN-UHFFFAOYSA-N |

SMILES |

[O-][V](=O)([O-])[O-].[Tm+3] |

Synonymes |

thulium orthovanadate |

Origine du produit |

United States |

Applications De Recherche Scientifique

Laser Technology

Thulium Orthovanadate in Laser Systems

This compound is primarily recognized for its role as a laser host material. It is particularly effective for solid-state lasers operating in the near-infrared region, specifically around 2 µm. This wavelength is advantageous for various applications, including:

- Medical Applications : Lasers emitting at 2 µm are used in minimally invasive surgical procedures due to their ability to be absorbed by water, making them suitable for soft tissue applications.

- LIDAR Systems : The compound's properties enable it to be utilized in Light Detection and Ranging systems, which are essential for topographic mapping and autonomous vehicle navigation.

- Spectroscopic Applications : Thulium-doped lasers can be employed in spectroscopic techniques for gas sensing and environmental monitoring.

A comprehensive study on thulium-doped rare-earth orthovanadate crystals highlights their strong electron-phonon interactions, which enhance their laser performance. The polarized spectroscopic properties of these crystals have been investigated to optimize their use in laser applications .

Biomedical Research

Bifunctional Nanocomposites

Recent advancements have led to the development of bifunctional nanocomposites incorporating thulium-doped yttrium orthovanadate. These materials exhibit both magnetic and luminescent properties, making them suitable for theranostic applications in biomedicine. The following features are notable:

- Magnetic Targeting : The incorporation of iron oxide allows for magnetic targeting of the luminescent particles, enhancing their effectiveness in medical imaging and therapy.

- Fluorescent Emission : The optical properties of thulium-doped materials enable them to emit light in the visible to near-infrared spectrum, facilitating their use in bioimaging applications .

A detailed analysis of these nanocomposites indicates that their performance is influenced by factors such as silica coating thickness and the content of iron oxide, which can be tailored for specific biomedical uses .

Material Science

Thermal Conductivity Studies

This compound has been studied for its thermal conductivity properties, making it a candidate for high-temperature thermal barrier coatings. Its performance as a thermal barrier material is critical for applications in aerospace and energy sectors where materials are subjected to extreme temperatures.

- High-Temperature Performance : Research indicates that this compound exhibits promising thermal conductivity characteristics at elevated temperatures, which can enhance the efficiency of thermal barrier coatings .

- Structural Stability : The compound's structural integrity under thermal stress is essential for its application in environments prone to rapid temperature changes.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | TmVO4 |

| Crystal Structure | Tetragonal |

| Laser Emission Wavelength | ~2 µm |

| Thermal Conductivity | High (specific values vary) |

Table 2: Applications of this compound

| Application Area | Specific Use |

|---|---|

| Laser Technology | Medical lasers, LIDAR |

| Biomedical Research | Theranostic nanocomposites |

| Material Science | Thermal barrier coatings |

Case Studies

- Laser Development : A study on thulium-doped rare-earth orthovanadate lasers demonstrated efficient operation at 2.3 µm with high power scalability, making them suitable for industrial laser applications .

- Nanocomposite Research : Research on bifunctional nanocomposites revealed that thulium-doped yttrium orthovanadate could be effectively used in magnetic-fluorescent systems for targeted drug delivery and imaging .

- Thermal Barrier Coatings : Investigations into the thermal properties of this compound indicated its potential as a high-performance thermal barrier coating material due to its superior thermal stability and conductivity .

Comparaison Avec Des Composés Similaires

Photocatalytic Performance

Luminescence

- TmVO₄ : Near-infrared emission at 1.8 µm (³H₄ → ³F₄ transition) .

- YVO₄ : Host for Eu³⁺/Dy³⁺ dopants, emitting red/white light .

- GdVO₄:Eu³⁺ : Red emission (⁵D₀ → ⁷F₂ at 617 nm) for bioimaging .

Key Research Findings

Enzyme Inhibition

- Na₃VO₄ inhibits PTP1B (IC₅₀ = 204.1 nM) but is less specific than bisperoxovanadium compounds (e.g., bpV(phen)) .

Catalytic Mechanisms

Méthodes De Préparation

Procedure and Optimization

The solid-state reaction remains the most widely used method for synthesizing high-purity TmVO₄. This technique involves stoichiometric mixing of thulium oxide (Tm₂O₃) and vanadium pentoxide (V₂O₅), followed by high-temperature calcination. Precursor powders are homogenized via ball milling (6–12 hours) to ensure atomic-level mixing, which is critical for minimizing secondary phases like Tm₂O₃ or VO₂. The mixture is then pelletized and heated in a muffle furnace under ambient atmospheric conditions.

Key parameters include:

Structural and Phase Analysis

Post-synthesis characterization involves X-ray diffraction (XRD) to confirm the tetragonal zirconia-type structure (space group I4₁/amd). Secondary phases are quantified via Rietveld refinement, with purity thresholds >99% achievable through iterative grinding and annealing. Raman spectroscopy further validates the presence of VO₄³⁻ tetrahedra, showing characteristic symmetric stretching modes at ~860 cm⁻¹.

Table 1: Solid-State Synthesis Parameters for TmVO₄

| Parameter | Optimal Range | Impact on Product Quality |

|---|---|---|

| Calcination Temperature | 900–1,100°C | Higher temps improve crystallinity |

| Annealing Time | 24–48 hours | Reduces lattice defects |

| Flux Concentration | 5–10 wt% NaOH | Lowers reaction temperature |

Hydrothermal Synthesis

Methodology and Advantages

Hydrothermal synthesis offers superior control over particle morphology and size distribution compared to solid-state methods. In a typical procedure, Tm³⁺ precursors (e.g., TmCl₃·6H₂O) are dissolved in deionized water and mixed with sodium vanadate (Na₃VO₄) under alkaline conditions (pH 10–12 adjusted with NH₄OH). The solution is transferred to a Teflon-lined autoclave and heated at 200–250°C for 12–48 hours.

Critical factors :

Post-Treatment and Characterization

Hydrothermally synthesized TmVO₄ often requires post-annealing (500–700°C, 2–4 hours) to enhance crystallinity. Transmission electron microscopy (TEM) reveals uniform particle sizes, while photoluminescence (PL) spectra exhibit strong emission at 1.8 µm (³H₄ → ³F₄ transitions). Energy-dispersive X-ray spectroscopy (EDS) confirms stoichiometric Tm:V ratios (1:1 ± 0.05).

Table 2: Hydrothermal Synthesis Outcomes

| Condition | Particle Size | Crystallinity | PL Intensity (a.u.) |

|---|---|---|---|

| 200°C, 12 hours | 20–50 nm | Moderate | 850 |

| 250°C, 36 hours | 100–200 nm | High | 1,200 |

| 250°C + Oleic Acid | 50 nm (rods) | High | 1,500 |

Solution-Phase Precipitation and Combustion Methods

Citric Acid-Assisted Combustion

A patent-pending method combines precipitation with combustion synthesis to produce TmVO₄ with enhanced luminescent properties. Stoichiometric amounts of NH₄VO₃, Tm(NO₃)₃·5H₂O, and H₃BO₃ are dissolved in deionized water, followed by the addition of citric acid (Tm:citrate = 1:6 mol ratio) and glucose (10 wt%). The colloidal solution is dried at 120°C to form a gel, which is then combusted at 700–900°C for 1–4 hours.

Key innovations :

Comparative Performance

Combustion-synthesized TmVO₄ exhibits 30% higher PL intensity at 476 nm compared to solid-state samples, attributed to reduced surface defects. XRD patterns show no detectable impurities, while TEM confirms spherical morphology with narrow size distributions (±5 nm).

Comparative Analysis of Synthesis Techniques

Table 3: Method-Specific Advantages and Limitations

| Method | Temperature Range | Time Required | Particle Size | Purity | Scalability |

|---|---|---|---|---|---|

| Solid-State Reaction | 900–1,100°C | 24–48 hours | 1–10 µm | >99% | High |

| Hydrothermal | 200–250°C | 12–48 hours | 20–200 nm | 98–99% | Moderate |

| Combustion Synthesis | 700–900°C | 1–4 hours | 30–60 nm | >99.5% | Low |

Key observations :

-

Solid-state reactions favor industrial-scale production but struggle with nanoscale control.

-

Hydrothermal methods excel in morphology tuning but require post-annealing.

-

Combustion synthesis offers rapid processing but faces challenges in reagent homogeneity.

Challenges and Recommendations

Impurity Control

Vanadium volatility at >1,000°C necessitates inert atmospheres (Ar or N₂) during solid-state synthesis. Hydrothermal methods require precise pH control to avoid Tm(OH)₃ formation.

Scalability Considerations

Continuous-flow reactors could enhance hydrothermal synthesis throughput, while spray pyrolysis may bridge the gap between lab-scale and industrial production.

Q & A

Q. What are the established methodologies for synthesizing high-purity Thulium orthovanadate (TmVO₄) in laboratory settings?

Methodological Answer: TmVO₄ is typically synthesized via solid-state reactions or hydrothermal methods. For solid-state synthesis, stoichiometric mixtures of Thulium oxide (Tm₂O₃) and vanadium pentoxide (V₂O₅) are heated at 900–1100°C under controlled atmospheric conditions. Precursor purity (>99.95%) and annealing duration (24–48 hours) are critical to avoid secondary phases like Tm₂O₃ or VO₂ . Hydrothermal synthesis involves reacting Tm³⁺ salts (e.g., TmCl₃) with vanadate precursors in alkaline solutions at 200–250°C, yielding nanocrystalline TmVO₄. Phase purity should be verified via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) .

Q. Which spectroscopic and structural characterization techniques are essential for validating TmVO₄ crystallinity and composition?

Methodological Answer:

- XRD : Confirms crystal structure (tetragonal zirconia-type) and phase purity.

- Raman Spectroscopy : Identifies vibrational modes of VO₄³⁻ tetrahedra (e.g., symmetric stretching at ~860 cm⁻¹).

- Transmission Electron Microscopy (TEM) : Resolves particle morphology and size distribution (critical for optical studies).

- X-ray Photoelectron Spectroscopy (XPS) : Validates oxidation states of Tm³⁺ and V⁵⁺. Cross-referencing with ICP-MS ensures stoichiometric accuracy .

Q. What are the foundational optical properties of TmVO₄, and how do they compare to other rare-earth vanadates?

Methodological Answer: TmVO₄ exhibits sharp near-infrared (NIR) photoluminescence at ~1.8 µm due to Tm³⁺ ³H₄→³F₄ transitions. Its optical bandgap (~3.2 eV) is narrower than YVO₄ (3.5 eV) but wider than NdVO₄ (2.9 eV), attributed to lanthanide contraction effects. Researchers should use diffuse reflectance spectroscopy (DRS) and photoluminescence excitation (PLE) mapping to quantify these properties .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported luminescence quantum yields of TmVO₄ across studies?

Methodological Answer: Variability often arises from differences in synthesis conditions (e.g., oxygen vacancies, Tm³⁺ site occupancy). To address this:

- Standardize synthesis protocols (e.g., inert atmosphere for solid-state reactions).

- Use absolute quantum yield measurements via integrating spheres, correcting for self-absorption.

- Compare defect densities using positron annihilation spectroscopy (PAS) . Contradictory data may also stem from inconsistent excitation sources (e.g., 980 nm vs. 808 nm lasers) .

Q. What experimental strategies optimize TmVO₄’s efficiency as a upconversion material for bioimaging?

Methodological Answer:

- Co-doping : Introduce Yb³⁺ as a sensitizer to enhance NIR-to-visible upconversion via energy transfer. Optimize Tm³⁺:Yb³⁺ ratios (e.g., 2%:20%) to balance emission intensity and cross-relaxation losses.

- Surface Modification : Coat TmVO₄ nanoparticles with silica or PEG to reduce surface quenching. Validate biocompatibility via MTT assays .

- Pump Power Dependence Studies : Differentiate between two-photon absorption and energy-transfer upconversion mechanisms .

Q. How does TmVO₄ interact with cellular phosphatases, and what are the implications for apoptosis studies?

Methodological Answer: TmVO₄ may act as a competitive phosphatase inhibitor due to structural similarity to phosphate groups, akin to sodium orthovanadate (IC₅₀ ~10 µM) . To test this:

- Treat cell lysates with TmVO₄ and measure phosphatase activity using pNPP (para-nitrophenyl phosphate) assays.

- Correlate inhibition with apoptosis markers (e.g., caspase-9 activation) via Western blotting.

- Control for off-target effects using siRNA knockdowns of specific phosphatases .

Data Contradiction Analysis

Q. Why do studies report conflicting results on TmVO₄’s catalytic performance in oxidative reactions?

Methodological Answer: Discrepancies often relate to surface reactivity vs. bulk properties. To reconcile:

- Surface Area Normalization : Compare turnover frequencies (TOF) per m²/g (e.g., nanoparticles vs. bulk).

- Operando Spectroscopy : Monitor active sites during catalysis using in situ XRD or FTIR.

- Defect Engineering : Introduce oxygen vacancies via H₂ reduction and assess their impact on O₂ activation .

Methodological Best Practices

- Experimental Design : Use fractional factorial designs to isolate synthesis variables (e.g., temperature, precursor ratio) impacting TmVO₄ properties .

- Ethical Compliance : For biomedical studies, adhere to clinical data standards (e.g., FAIR principles) and obtain ethics approvals for human-derived cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.